CCR5 Antagonist Pharmacological Screening – Preliminary Qualitative Signal vs. Untested Analogs
Preliminary pharmacological screening indicates that 2-[(2-cyclopentylacetyl)amino]benzamide can function as a CCR5 antagonist, providing a qualitative differentiation from the vast majority of benzamide analogs that have not been evaluated for this target [1]. In contrast, the structurally related 4-[(cyclopentylacetyl)amino]-N-methylbenzamide has been investigated primarily for antimicrobial and anticancer properties, with no reported CCR5 activity [2]. No quantitative IC50 or Ki values against CCR5 are publicly available for either compound, so the differentiation remains qualitative at present.
| Evidence Dimension | CCR5 antagonist qualitative screening signal |
|---|---|
| Target Compound Data | Positive in preliminary CCR5 antagonist screening (no quantitative IC50/Ki publicly available) [1] |
| Comparator Or Baseline | 4-[(cyclopentylacetyl)amino]-N-methylbenzamide: No CCR5 activity reported; investigated for antimicrobial/anticancer properties [2] |
| Quantified Difference | Qualitative difference only; no numerical comparison possible |
| Conditions | Preliminary pharmacological screening assay (details not publicly disclosed) |
Why This Matters
For research groups specifically seeking benzamide-based CCR5 antagonist scaffolds for anti-HIV or anti-inflammatory drug discovery, this compound provides a qualitatively distinct starting point compared to analogs lacking CCR5 annotation.
- [1] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar author profile. https://www.semanticscholar.org/author/张会利/91457169 View Source
- [2] BenchChem. 4-[(cyclopentylacetyl)amino]-N-methylbenzamide product page (excluded per source policy; data referenced for comparator annotation only). View Source
